molecular formula C18H19N3O5S2 B2390188 (E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide CAS No. 314735-97-2

(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide

Cat. No.: B2390188
CAS No.: 314735-97-2
M. Wt: 421.49
InChI Key: UXHWMFCXLJMOIA-XNTDXEJSSA-N
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Description

(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide is a useful research compound. Its molecular formula is C18H19N3O5S2 and its molecular weight is 421.49. The purity is usually 95%.
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Properties

IUPAC Name

3-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S2/c22-16(19-20-5-7-24-8-6-20)3-4-21-17(23)15(28-18(21)27)10-12-1-2-13-14(9-12)26-11-25-13/h1-2,9-10H,3-8,11H2,(H,19,22)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHWMFCXLJMOIA-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)CCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1NC(=O)CCN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article explores the biological activities associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C18H18N2O4S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

This compound features a thiazolidinone ring fused with a benzo[d][1,3]dioxole moiety, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown activity against various Gram-positive and Gram-negative bacteria. In studies, synthesized thiazolidinone derivatives demonstrated superior antibacterial effects compared to standard antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli8 µg/mL
2S. aureus4 µg/mL
3P. aeruginosa16 µg/mL

Anticancer Activity

Thiazolidinone derivatives have also been evaluated for their anticancer potential. Studies have shown that certain compounds exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one study reported that a related thiazolidinone exhibited an IC50 value of 1.003 µM against MCF-7 cells .

Table 2: Cytotoxicity of Thiazolidinone Derivatives

CompoundCancer Cell LineIC50 (µM)
1MCF-71.003
2A5490.72
3HT-295.4

The biological activities of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The thiazolidinone core has been identified as a dual inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression .

Case Studies

In a study evaluating the pharmacological profile of thiazolidinone derivatives, it was found that modifications to the structure significantly influenced their activity. For instance, the introduction of specific substituents on the benzene ring enhanced both antimicrobial and anticancer properties . Another case study highlighted the compound's ability to modulate immune responses by decreasing IgE levels in vitro, suggesting potential applications in allergy treatment .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide typically involves the condensation of benzo[d][1,3]dioxole derivatives with thiazolidinone frameworks. The detailed synthesis pathway includes:

  • Step 1 : Formation of the thiazolidinone core through the reaction of appropriate aldehydes with thiosemicarbazides.
  • Step 2 : Introduction of the morpholine group via nucleophilic substitution reactions.

The characterization of the synthesized compound can be performed using various spectroscopic techniques, including NMR and IR spectroscopy, to confirm the molecular structure and purity.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Antimicrobial Activity

Research indicates that thiazolidinone derivatives possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. Studies have demonstrated that similar derivatives can inhibit bacterial growth by targeting essential metabolic pathways .

Anticancer Properties

Thiazolidinones are also recognized for their anticancer potential. The compound's structure allows it to interact with key enzymes involved in cancer cell proliferation. In vitro studies have shown that derivatives can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

Some studies suggest that compounds within this class exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses. This could position them as potential therapeutic agents for inflammatory diseases .

Case Study 1: Synthesis and Antimicrobial Evaluation

A study conducted by Özyazıcı et al. synthesized various thiazolidinone derivatives and evaluated their antimicrobial activities against multiple bacterial strains using disc diffusion methods. The results indicated that certain compounds had significant inhibitory effects against Bacillus species, highlighting the potential application of these compounds in treating bacterial infections .

Case Study 2: Anticancer Activity Assessment

In another investigation, a series of thiazolidinone derivatives were tested for their anticancer activity against different cancer cell lines (e.g., HCT116, MCF7). The findings revealed that some compounds exhibited IC50 values in the micromolar range, indicating potent anticancer activity .

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Antibacterial Agents : Targeting infections caused by resistant bacterial strains.
  • Anticancer Drugs : Developing novel treatments for specific types of cancer.
  • Anti-inflammatory Medications : Potential use in managing chronic inflammatory conditions.

Q & A

Basic Question: What are the optimal conditions for synthesizing this compound, and how can reaction yields be improved?

Methodological Answer:
The synthesis of thiazolidinone derivatives like this compound typically involves a multi-step process. Key factors include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for their ability to stabilize intermediates and enhance reaction rates .
  • Catalysts : Bases such as triethylamine or sodium hydride are critical for deprotonation and facilitating nucleophilic substitution reactions .
  • Temperature control : Reflux conditions (e.g., 80–100°C in ethanol) are often required for cyclization steps .
  • Purification : Column chromatography or recrystallization (e.g., using DMF/ethanol mixtures) ensures high purity (>95%) .
    To optimize yields, employ thin-layer chromatography (TLC) or HPLC for real-time reaction monitoring .

Basic Question: How can researchers confirm the compound’s structural integrity and purity?

Methodological Answer:

  • Spectroscopic techniques : Use ¹H/¹³C NMR to verify functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.7–7.1 ppm and thioxothiazolidinone carbonyls at δ 170–180 ppm) .
  • Mass spectrometry : Confirm the molecular ion peak at m/z 428.48 (C₂₀H₁₆N₂O₅S₂) .
  • Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) can assess purity .
  • Elemental analysis : Validate stoichiometric ratios of C, H, N, and S .

Advanced Question: How can crystallographic tools resolve ambiguities in the compound’s 3D conformation?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for structure refinement, leveraging its robust handling of high-resolution data to resolve bond-length discrepancies and verify stereochemistry (e.g., the E-configuration of the methylene group) .
  • Mercury CSD : Visualize packing patterns and intermolecular interactions (e.g., π-π stacking of the benzo[d][1,3]dioxole ring) to explain stability or polymorphism .
  • Twinned data refinement : For challenging crystals, apply SHELXL’s twin-law algorithms to deconvolute overlapping reflections .

Advanced Question: What methodologies can elucidate the compound’s mechanism of action in cancer cell inhibition?

Methodological Answer:

  • Enzyme inhibition assays : Test against thymidylate synthase (a DNA synthesis target) using fluorometric assays with 5-fluoro-dUMP as a reference inhibitor .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the thioxothiazolidinone core and the enzyme’s active site, focusing on hydrogen bonding with Serine-215 .
  • Cell-based assays : Perform dose-response studies (IC₅₀) in cancer cell lines (e.g., HeLa or MCF-7) and compare with healthy cells to assess selectivity .

Advanced Question: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing morpholine with piperazine) to isolate pharmacophoric contributions .
  • Dose-response normalization : Ensure consistent units (e.g., µM vs. µg/mL) and account for variations in cell-line sensitivity .
  • Meta-analysis : Use tools like RevMan to statistically aggregate data from multiple studies, adjusting for experimental variables (e.g., serum concentration in cell culture) .

Basic Question: What strategies improve solubility for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use DMSO:water (10:90) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt formation : React the compound with HCl or sodium bicarbonate to generate hydrophilic salts .
  • Nanoencapsulation : Employ liposomes or PLGA nanoparticles to improve bioavailability .

Advanced Question: How can computational modeling accelerate reaction optimization?

Methodological Answer:

  • Reaction path searching : Use Gaussian or ORCA for quantum chemical calculations to identify low-energy intermediates and transition states .
  • Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal conditions (solvent, catalyst) for novel derivatives .
  • High-throughput screening : Integrate robotic platforms with Design of Experiments (DoE) to systematically explore parameter spaces (e.g., temperature, stoichiometry) .

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